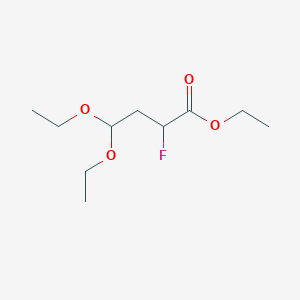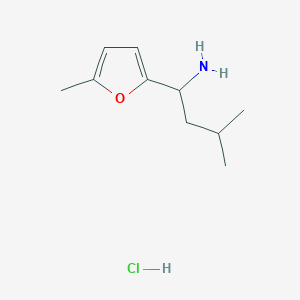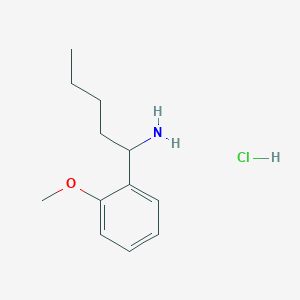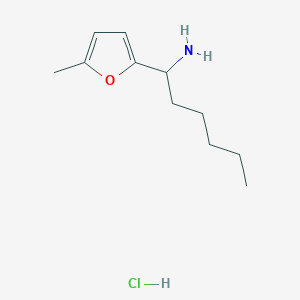
Ethyl 4,4-diethoxy-2-fluorobutanoate
Descripción general
Descripción
Ethyl 4,4-diethoxy-2-fluorobutanoate is a chemical compound with the molecular formula C10H19FO4 . It has an average mass of 222.254 Da and a monoisotopic mass of 222.126740 Da .
Molecular Structure Analysis
The InChI code for Ethyl 4,4-diethoxy-2-fluorobutanoate is 1S/C10H19FO4/c1-4-13-9(14-5-2)7-8(11)10(12)15-6-3/h8-9H,4-7H2,1-3H3 . This code provides a specific string of characters that represents the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 4,4-diethoxy-2-fluorobutanoate is a liquid at room temperature . It has a molecular weight of 222.26 . The compound should be stored at temperatures below -10 degrees Celsius .Aplicaciones Científicas De Investigación
1. Stereoselective Synthesis
Ethyl 4,4-diethoxy-2-fluorobutanoate is involved in the stereoselective synthesis of various compounds. Clemenceau and Cousseau (1993) demonstrated its use in creating (Z)-2-fluoroalkenoates with high Z-stereoselectivity, depending on the bulkiness of the aldehyde group used in the reaction (Clemenceau & Cousseau, 1993).
2. Diastereoselectivity Studies
Rosenberg and Mohrig (1997) used ethyl 4,4-diethoxy-2-fluorobutanoate as a model for studying diastereoselectivity in enolate anion protonation. Their research provided insights into the H/D exchange reactions of similar compounds, revealing high diastereomeric excesses (Rosenberg & Mohrig, 1997).
3. Synthesis of Fluorinated Compounds
Pomeisl et al. (2007) explored the transformation of 2-fluoroalk-2-enoates, prepared using ethyl 4,4-diethoxy-2-fluorobutanoate, into 3-fluorofuran-2(5H)-ones. This process involved an efficient Z/E photoisomerisation followed by acid-catalysed cyclisation, highlighting the compound's utility in synthesizing fluorinated building blocks (Pomeisl, Čejka, Kvíčala & Paleta, 2007).
4. Microbial Reduction in Drug Synthesis
Oda et al. (1998) investigated the microbial reduction of ethyl 2-oxo-4-phenylbutanoate, which can be produced from ethyl 4,4-diethoxy-2-fluorobutanoate. This process is significant for synthesizing intermediates like Ethyl (R)-2-hydroxy-4-phenylbutanoate, used in anti-hypertension drug synthesis (Oda, Inada, Kobayashi & Ohta, 1998).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
ethyl 4,4-diethoxy-2-fluorobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FO4/c1-4-13-9(14-5-2)7-8(11)10(12)15-6-3/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUOYWPHDDHSKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(C(=O)OCC)F)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,4-diethoxy-2-fluorobutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















